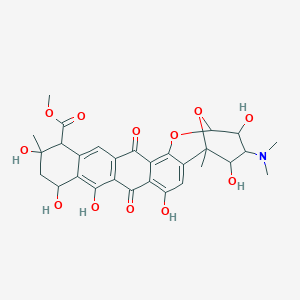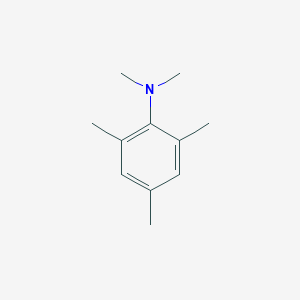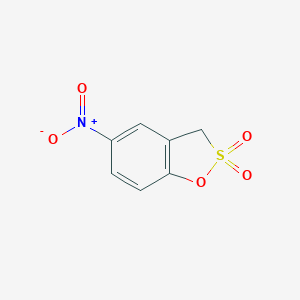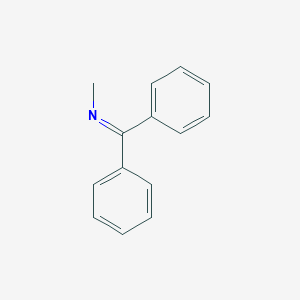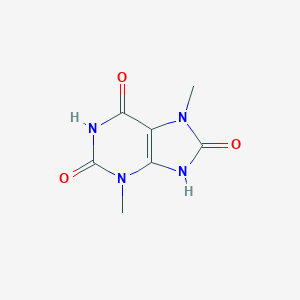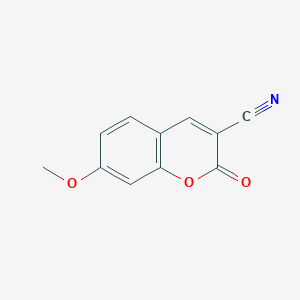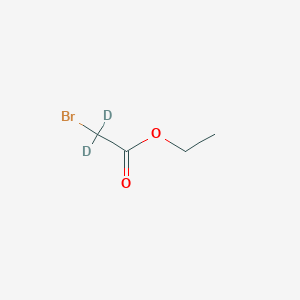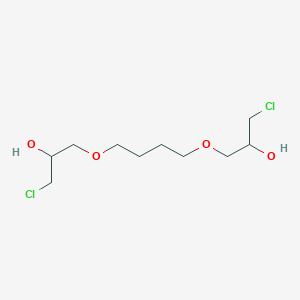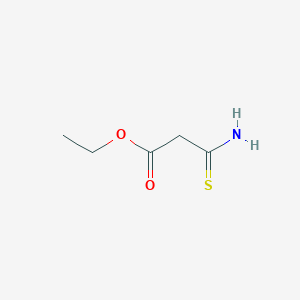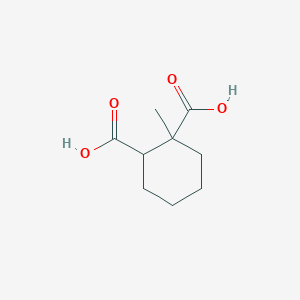
1-Methylcyclohexane-1,2-dicarboxylic acid
Übersicht
Beschreibung
1-Methylcyclohexane-1,2-dicarboxylic acid (MCDCA) is a cyclic dicarboxylic acid that is commonly used in scientific research for its unique properties. It is synthesized through various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Methylcyclohexane-1,2-dicarboxylic acid involves the inhibition of acetyl-CoA carboxylase. This enzyme is involved in the synthesis of fatty acids from acetyl-CoA. By inhibiting this enzyme, 1-Methylcyclohexane-1,2-dicarboxylic acid decreases the synthesis of fatty acids and increases the oxidation of fatty acids. This leads to a decrease in lipid accumulation and an increase in energy expenditure.
Biochemische Und Physiologische Effekte
1-Methylcyclohexane-1,2-dicarboxylic acid has been found to have significant biochemical and physiological effects. It has been found to decrease lipid accumulation in various tissues, including the liver, adipose tissue, and muscle. It has also been found to increase energy expenditure and improve insulin sensitivity. 1-Methylcyclohexane-1,2-dicarboxylic acid has been shown to have potential therapeutic effects for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylcyclohexane-1,2-dicarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 1-Methylcyclohexane-1,2-dicarboxylic acid has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in scientific research. One direction is the development of 1-Methylcyclohexane-1,2-dicarboxylic acid analogs with increased solubility and longer half-lives. Another direction is the investigation of the therapeutic potential of 1-Methylcyclohexane-1,2-dicarboxylic acid for metabolic disorders in humans. Additionally, the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in combination with other drugs or therapies could lead to improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexane-1,2-dicarboxylic acid has been used in various scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of metabolic disorders. 1-Methylcyclohexane-1,2-dicarboxylic acid has been found to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in lipid synthesis and an increase in fatty acid oxidation. 1-Methylcyclohexane-1,2-dicarboxylic acid has also been found to regulate the expression of various genes involved in lipid metabolism and glucose homeostasis.
Eigenschaften
CAS-Nummer |
13185-53-0 |
|---|---|
Produktname |
1-Methylcyclohexane-1,2-dicarboxylic acid |
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
1-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
PMUPSYZVABJEKC-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
Andere CAS-Nummern |
13185-53-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


